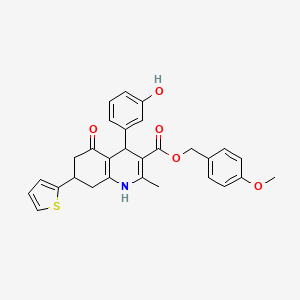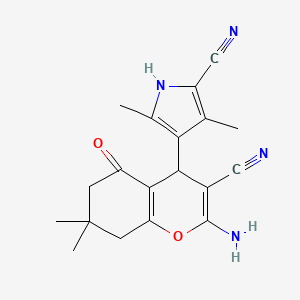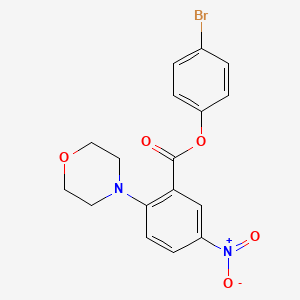
4-Methoxybenzyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as methoxy, hydroxy, and thiophene, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 3-hydroxyacetophenone, and thiophene-2-carboxylic acid.
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 3-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with thiophene-2-carboxylic acid in the presence of a catalyst, such as piperidine, to form the hexahydroquinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a dehydrating agent, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its structural features enable it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of diseases such as cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a valuable lead compound in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-Methoxybenzyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. The presence of multiple functional groups allows for specific interactions with different targets, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-Methoxybenzyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Comparison
Compared to similar compounds, 4-Methoxybenzyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the thiophene ring. This structural feature imparts distinct electronic properties and reactivity, making it particularly useful in specific applications such as enzyme inhibition and material science. The thiophene ring also enhances the compound’s ability to participate in π-π interactions, which can be advantageous in biological systems.
Properties
Molecular Formula |
C29H27NO5S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H27NO5S/c1-17-26(29(33)35-16-18-8-10-22(34-2)11-9-18)27(19-5-3-6-21(31)13-19)28-23(30-17)14-20(15-24(28)32)25-7-4-12-36-25/h3-13,20,27,30-31H,14-16H2,1-2H3 |
InChI Key |
KDNNIPZKTNDNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)O)C(=O)OCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-{[2-(3,4-dimethylphenoxy)ethyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide](/img/structure/B11090420.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dinitrophenyl)-2-methylpiperazine](/img/structure/B11090424.png)

![3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate](/img/structure/B11090460.png)
![2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol](/img/structure/B11090467.png)

![2-(4-nitrophenyl)-3-{[(E)-(4-nitrophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11090477.png)

![10-benzyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11090488.png)
![5,5'-biphenyl-4,4'-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one)](/img/structure/B11090489.png)
![3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11090491.png)



